1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA
Beschreibung
1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is a complex organic compound that features a benzamide core substituted with dichloro groups and a naphthalenyl-benzotriazolyl moiety
Eigenschaften
Molekularformel |
C24H15Cl2N5OS |
|---|---|
Molekulargewicht |
492.4g/mol |
IUPAC-Name |
2,3-dichloro-N-[(2-naphthalen-1-ylbenzotriazol-5-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C24H15Cl2N5OS/c25-18-9-4-8-17(22(18)26)23(32)28-24(33)27-15-11-12-19-20(13-15)30-31(29-19)21-10-3-6-14-5-1-2-7-16(14)21/h1-13H,(H2,27,28,32,33) |
InChI-Schlüssel |
KNJLVVCDWWLVMB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=S)NC(=O)C5=C(C(=CC=C5)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3N=C4C=CC(=CC4=N3)NC(=S)NC(=O)C5=C(C(=CC=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA typically involves multiple steps
Preparation of Benzotriazole Derivative: This step involves the reaction of an appropriate amine with a benzotriazole precursor under acidic conditions.
Introduction of Naphthalenyl Group: The naphthalenyl group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Formation of Benzamide Linkage: The benzamide linkage is formed by reacting the intermediate with a benzoyl chloride derivative.
Introduction of Dichloro Groups: The final step involves chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dichloro groups.
Wissenschaftliche Forschungsanwendungen
1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dichloro-N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
- N-(2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)-ethyl)-benzamide
- N-naphthalen-2-yl-benzamide
Uniqueness
1-(2,3-DICHLOROBENZOYL)-3-[2-(NAPHTHALEN-1-YL)-1,2,3-BENZOTRIAZOL-5-YL]THIOUREA is unique due to its specific substitution pattern and the presence of both naphthalenyl and benzotriazolyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
